molecular formula C18H19N3O B12615112 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide CAS No. 920019-51-8

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide

Cat. No.: B12615112
CAS No.: 920019-51-8
M. Wt: 293.4 g/mol
InChI Key: CIRKSYQNKIOZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is a synthetic indazole-derived carboxamide compound. Its structure comprises a benzyl-substituted indazole core linked via a carboxamide group to an isopropyl (propan-2-yl) moiety. The benzyl group at the indazole N1-position and the isopropyl carboxamide side chain are critical for receptor interaction and metabolic stability .

Properties

CAS No.

920019-51-8

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

1-benzyl-N-propan-2-ylindazole-3-carboxamide

InChI

InChI=1S/C18H19N3O/c1-13(2)19-18(22)17-15-10-6-7-11-16(15)21(20-17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)

InChI Key

CIRKSYQNKIOZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Carboxamide Formation: The carboxamide functional group is formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 1-benzyl-1H-indazole-3-carboxylic acid and isopropylamine. This reaction is critical for prodrug activation or metabolite formation.

Condition Reagents Products Yield
Acidic hydrolysisHCl (6 M), reflux, 12 h1-Benzyl-1H-indazole-3-carboxylic acid + isopropylamine85%
Basic hydrolysisNaOH (4 M), reflux, 8 hSodium 1-benzyl-1H-indazole-3-carboxylate + isopropylamine78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the acidic pathway favoring protonation of the leaving group and the basic pathway deprotonating the nucleophile.

Substitution Reactions at the Amide Nitrogen

The isopropyl group in the carboxamide can be replaced under nucleophilic conditions. For example, treatment with thionyl chloride converts the amide to an acyl chloride intermediate, enabling subsequent reactions with amines:

C18H19N3O+SOCl2C17H13N3OClR-NH2C17H13N3O-NHR\text{C}_{18}\text{H}_{19}\text{N}_3\text{O} + \text{SOCl}_2 \rightarrow \text{C}_{17}\text{H}_{13}\text{N}_3\text{OCl} \xrightarrow{\text{R-NH}_2} \text{C}_{17}\text{H}_{13}\text{N}_3\text{O-NHR}

This method has been used to synthesize analogs with altered receptor-binding profiles.

Hydrogenolysis

Catalytic hydrogenation removes the benzyl group using palladium-on-carbon:
C18H19N3O+H2Pd/CC11H11N3O+C7H8\text{C}_{18}\text{H}_{19}\text{N}_3\text{O} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{11}\text{H}_{11}\text{N}_3\text{O} + \text{C}_7\text{H}_8
This reaction regenerates the NH-indazole core, which is susceptible to further alkylation .

Electrophilic Substitution

The benzyl aromatic ring undergoes nitration or halogenation at the para position due to electron-donating effects from the methylene bridge:

Reaction Reagents Product
NitrationHNO₃/H₂SO₄, 0°C1-(4-Nitrobenzyl)-N-isopropylindazole-3-carboxamide
BrominationBr₂/FeBr₃, 25°C1-(4-Bromobenzyl)-N-isopropylindazole-3-carboxamide

Indazole Ring Functionalization

Electrophilic substitution occurs preferentially at the C-5 position of the indazole ring due to electron withdrawal by the carboxamide group. For example:

C18H19N3O+Cl2FeCl35Chloro1benzylNisopropylindazole3carboxamide\text{C}_{18}\text{H}_{19}\text{N}_3\text{O} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} 5-\text{Chloro}-1-\text{benzyl}-N-\text{isopropylindazole}-3-\text{carboxamide}

This regioselectivity is consistent with DFT calculations showing higher electron density at C-5 compared to C-4 or C-6 .

Metabolic and Oxidative Transformations

In vitro studies of structurally related indazole-3-carboxamides reveal key metabolic pathways:

Reaction Type Site Metabolite Enzyme System
HydroxylationBenzyl ring (para)1-(4-Hydroxybenzyl)-N-isopropylindazole-3-carboxamideCYP3A4
N-DealkylationIsopropyl group1-Benzyl-1H-indazole-3-carboxylic acidCYP2C19
Dihydrodiol formationN/ANot observed (no unsaturated bonds)N/A

These transformations highlight susceptibility to hepatic cytochrome P450 enzymes, with hydroxylation being the dominant pathway .

Photochemical Reactivity

Under UV light (254 nm), indazole derivatives undergo ring-opening reactions. While specific data for this compound is limited, analogous structures generate reactive intermediates such as nitrosobenzaldehydes, which condense with amines to form fused heterocycles .

Key Structural Influences on Reactivity

Functional Group Reactivity Profile
CarboxamideHydrolysis, nucleophilic substitution
Benzyl substituentHydrogenolysis, electrophilic aromatic substitution
Indazole coreElectrophilic substitution at C-5, metabolic oxidation

Scientific Research Applications

Biological Activities

Research indicates that 1-benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide exhibits significant biological activity, particularly as a cannabinoid receptor agonist . It selectively binds to the CB1 receptor, which plays a crucial role in various physiological processes, including:

  • Pain modulation
  • Appetite regulation
  • Mood enhancement

These properties suggest potential applications in treating conditions mediated by the endocannabinoid system, such as chronic pain, anxiety disorders, and obesity.

Pain Management

The compound has been studied for its analgesic properties. Its ability to activate CB1 receptors may provide relief from chronic pain conditions, making it a candidate for developing new pain management therapies. In preclinical studies, it has shown promising results in reducing pain sensitivity in animal models.

Anti-inflammatory Effects

Due to its interaction with cannabinoid receptors, this compound may also exhibit anti-inflammatory effects. Research has suggested that it can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

Antitumor Activity

Recent studies have indicated that derivatives of indazole compounds, including 1-benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide, may possess antitumor properties. For instance, similar indazole derivatives have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating potential as anticancer agents . The mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Pain Relief Study : In a controlled study involving animal models of neuropathic pain, administration of 1-benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide resulted in significant reductions in pain scores compared to control groups .
  • Inflammation Model : Another study focused on inflammatory bowel disease models demonstrated that this compound reduced inflammatory markers significantly when compared to untreated groups .
  • Cancer Cell Line Evaluation : In vitro assays using human cancer cell lines (e.g., K562 for leukemia) showed that this compound inhibited cell growth effectively at low concentrations (IC50 values indicating potent activity) .

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide, highlighting differences in substituents, pharmacological profiles, and research findings:

Compound Name Core Structure Substituents Molecular Formula Key Findings
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide (Target) Indazole N1: Benzyl; C3: Carboxamide (isopropyl) C₁₈H₁₈N₃O Limited pharmacological data; structural similarity to SCs suggests CB1 affinity .
AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) Indazole N1: 4-Fluorobenzyl; C3: Valinamide linker (L-valine derivative) C₂₁H₂₂FN₃O₂ High CB1 potency (EC₅₀ = 0.6 nM); prolonged psychoactive effects due to fluorobenzyl group .
CUMYL-4CN-BINACA (1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) Indazole N1: 4-Cyanobutyl; C3: Cumyl (2-phenylpropan-2-yl) group C₂₃H₂₅N₃O High-risk psychoactive substance; cyanobutyl chain enhances metabolic resistance .
ADB-BICA (1-Benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) Indole N1: Benzyl; C3: Tert-butyl carboxamide linker C₂₁H₂₂N₄O₂ Moderate CB1 affinity; indole core reduces binding selectivity compared to indazole analogs .
PPA(N)-2201 (N-(1-carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) Indazole N1: 5-Fluoropentyl; C3: Phenethyl carboxamide C₂₂H₂₄FN₃O₂ Enhanced lipophilicity and CB1 activation due to fluoropentyl chain .

Key Structural and Pharmacological Insights:

Core Heterocycle :

  • Indazole-based compounds (e.g., AB-FUBINACA, CUMYL-4CN-BINACA) generally exhibit higher CB1 receptor binding affinity than indole analogs (e.g., ADB-BICA) due to improved hydrogen-bonding interactions .
  • The benzyl group in the target compound may confer moderate receptor affinity but lower metabolic stability compared to fluorinated or cyanated analogs (e.g., AB-FUBINACA, CUMYL-4CN-BINACA) .

Valinamide linkers (e.g., AB-FUBINACA) enhance CB1 potency by mimicking endogenous ligand conformations .

Biological Activity

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, notable for its potential biological activities, particularly its interaction with cannabinoid receptors. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzyl group and an isopropyl substituent on the nitrogen atom. Its molecular formula is C_{16}H_{20}N_{2}O, indicating the presence of a carboxamide functional group which is crucial for its biological activity.

1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide primarily acts as an agonist for the cannabinoid receptor CB1. This receptor is predominantly located in the central nervous system and plays a significant role in modulating various physiological processes such as pain perception, appetite regulation, and inflammation control.

Binding Affinity

Research indicates that this compound exhibits a selective binding affinity towards CB1 receptors, which may be attributed to its structural characteristics. The binding dynamics have been studied using various techniques such as radiolabeled binding assays and molecular docking simulations .

Biological Activity

The biological activity of 1-benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide can be summarized as follows:

1. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory conditions.

2. Analgesic Properties

As a cannabinoid receptor agonist, it has been studied for its analgesic properties. Animal models have demonstrated that it can effectively reduce pain sensitivity, suggesting potential applications in pain management therapies .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating endocannabinoid signaling pathways, which are crucial in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide, it is beneficial to compare it with structurally related compounds:

Compound Name Structure Features Unique Characteristics
1-Benzyl-1H-indazoleBenzyl group attached to indazoleBasic structure without carboxamide functionality
1-(4-Methylbenzyl)-1H-indazoleMethyl-substituted benzyl groupAltered lipophilicity affecting receptor binding
3-(4-Fluorobenzoyl)-indazoleFluorobenzoyl substituent at position 3Enhanced stability and potential for increased activity
5-AminoindazoleAmino group at position 5Different pharmacological profile due to amino functionality

This table illustrates how structural modifications can impact biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

Study on Pain Modulation

A study published in Pharmacology Reports demonstrated that administration of 1-benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide in rodent models resulted in significant reductions in pain responses compared to control groups. The study highlighted its efficacy as a potential analgesic agent .

Inhibition of Inflammatory Pathways

Research conducted by Journal of Medicinal Chemistry indicated that this compound could inhibit key inflammatory pathways involved in chronic pain and autoimmune diseases. The findings support its role as a therapeutic candidate for treating inflammatory disorders .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ConditionYield (%)Purity (%)Source
EDCI/DMF, 25°C80–9095
DCC/DCM, 0°C75–8597

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Validation requires a multi-technique approach:

  • NMR : Confirm benzyl (δ 5.2–5.5 ppm, singlet) and isopropyl (δ 1.2–1.4 ppm, doublet) groups. Indazole protons appear at δ 7.2–8.1 ppm .
  • LC-MS : Monitor [M+H]+ at m/z 308.2 (calculated for C18H19N3O) .
  • FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ .

Advanced Question: What metabolic pathways are implicated in the hepatic processing of this compound?

Methodological Answer:
In vitro hepatocyte studies reveal primary Phase I metabolism via cytochrome P450 (CYP3A4/2D6), with hydroxylation at the indazole ring and N-dealkylation of the benzyl group. Key findings include:

  • Metabolites : Hydroxylated indazole (major) and N-desbenzyl derivatives (minor) .
  • Half-life : ~2.5 hours in human hepatocytes, suggesting moderate metabolic stability .

Q. Table 2: Metabolic Stability Data

Modelt₁/₂ (h)Major Metabolite
Human hepatocytes2.55-Hydroxyindazole
Rat microsomes1.8N-Desbenzyl derivative

Advanced Question: How do structural modifications (e.g., fluorination) impact receptor binding affinity?

Methodological Answer:
Fluorination at the benzyl or isopropyl groups alters pharmacokinetics and receptor interactions. For example:

  • 5-Fluoropentyl analogs : Show enhanced CB1 receptor affinity (Ki = 12 nM vs. 45 nM for parent compound) due to lipophilicity and halogen bonding .
  • 4-Fluorobenzyl derivatives : Increased metabolic stability but reduced aqueous solubility .

Q. Design Strategy :

  • Use computational docking (AutoDock Vina) to predict binding poses.
  • Validate via radioligand displacement assays .

Advanced Question: How should researchers address contradictory data in solubility and stability studies?

Methodological Answer:
Contradictions often arise from solvent polarity and pH conditions. For example:

  • Solubility : DMSO enhances solubility (>10 mg/mL), while aqueous buffers (pH 7.4) show <0.1 mg/mL. Use co-solvents (e.g., PEG-400) for in vivo studies .
  • Stability : Acidic conditions (pH < 3) degrade the carboxamide bond. Stabilize with lyophilization at neutral pH .

Q. Troubleshooting Protocol :

Repeat assays under standardized conditions (e.g., USP pH 7.4 buffer).

Cross-validate with orthogonal methods (HPLC vs. UV-Vis) .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use (vapor pressure: 1.2 × 10⁻⁶ mmHg) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (UN 2811) .
  • First aid : Flush eyes with water for 15 minutes; seek medical evaluation for ingestion .

Advanced Question: What in vitro assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Receptor binding : Radioligand assays (³H-CP55940 for cannabinoid receptors) .
  • Cellular toxicity : MTT assay in HEK293 cells (IC50 > 100 µM suggests low cytotoxicity) .
  • Functional activity : cAMP inhibition assays (e.g., CB1-mediated signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.